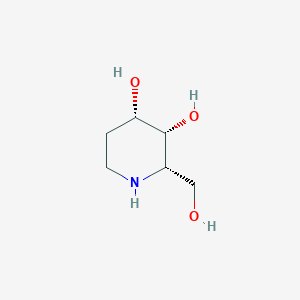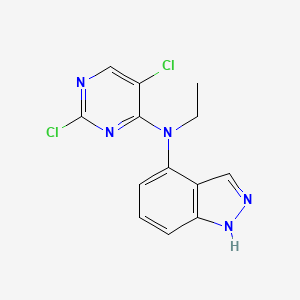
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンは、複素環式化合物のクラスに属する合成有機化合物です。これは、2つの塩素原子で置換されたピリミジン環とインダゾール部分を特徴としています。
準備方法
合成経路と反応条件
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンの合成は、通常、次の手順を含みます。
出発物質: 合成は、2,5-ジクロロピリミジンや1H-インダゾールなどの市販の出発物質から始まります。
反応条件: 反応は通常、炭酸カリウムなどの塩基と、DMFなどの溶媒の存在下で行われます。反応を促進するために混合物を加熱します。
カップリング反応: 重要なステップには、2,5-ジクロロピリミジンと1H-インダゾールを、不活性雰囲気下で、パラジウム炭素(Pd / C)などの適切な触媒の存在下でカップリングすることが含まれます。
精製: 粗生成物をカラムクロマトグラフィーを使用して精製し、目的の化合物を高純度で得ます。
工業生産方法
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。効率とスケーラビリティを向上させるために、連続フローリアクターと自動化システムが頻繁に使用されます。
化学反応の分析
反応の種類
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンは、次を含むさまざまな化学反応を起こします。
置換反応: ピリミジン環上の塩素原子は、アミンやチオールなどの求核剤で置換できます。
酸化と還元: この化合物は、対応するN-酸化物を形成するために酸化されるか、アミンを生成するために還元されることができます。
カップリング反応: これは、アリールハライドとカップリング反応してビアリール化合物を形成できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、水素化ナトリウム(NaH)とさまざまな求核剤が含まれます。反応は通常、DMFやジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。
酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、置換ピリミジン、N-酸化物、ビアリール化合物が含まれます。
科学研究への応用
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンは、いくつかの科学研究の応用を持っています。
医薬品化学: これは、生物学的標的に作用する能力のために、治療薬としての可能性について調査されています。
生物学研究: この化合物は、細胞経路への影響と、薬物候補としての可能性を理解するための研究で使用されます。
材料科学: 特定の電子特性または光学特性を持つ新しい材料の開発におけるその使用について調査されています。
化学生物学: この化合物は、生物学的システムを調査し、分子間の相互作用を理解するためのツールとして役立ちます。
科学的研究の応用
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
作用機序
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を調節し、細胞経路に影響を与えます。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-アミノピリミジン誘導体: これらの化合物はピリミジンコアを共有し、同様の生物学的活性を示します。
インダゾール誘導体: インダゾール部分を備えた化合物は、しばしば薬理学的特性について調査されています。
独自性
N-(2,5-ジクロロピリミジン-4-イル)-N-エチル-1H-インダゾール-4-アミンは、その特定の置換パターンと、ピリミジン環とインダゾール環の組み合わせのためにユニークです。この構造上の独自性は、その独特の化学的および生物学的特性に貢献し、さまざまな研究用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Indazole Derivatives: Compounds with the indazole moiety are often investigated for their pharmacological properties.
Uniqueness
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine is unique due to its specific substitution pattern and the combination of pyrimidine and indazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
921600-60-4 |
|---|---|
分子式 |
C13H11Cl2N5 |
分子量 |
308.16 g/mol |
IUPAC名 |
N-(2,5-dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine |
InChI |
InChI=1S/C13H11Cl2N5/c1-2-20(12-9(14)7-16-13(15)18-12)11-5-3-4-10-8(11)6-17-19-10/h3-7H,2H2,1H3,(H,17,19) |
InChIキー |
NYFQOGSUXNIUPW-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


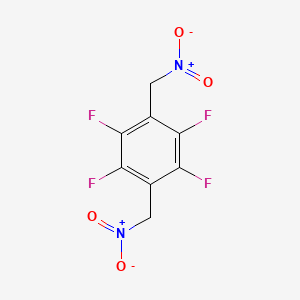


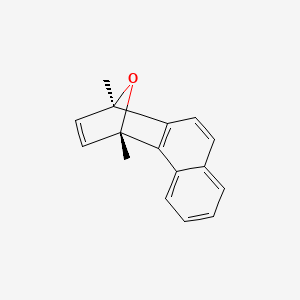
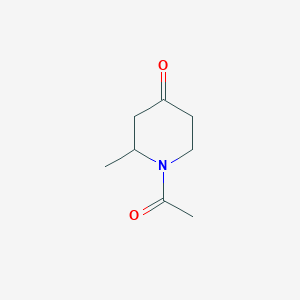
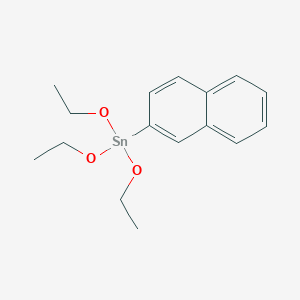
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
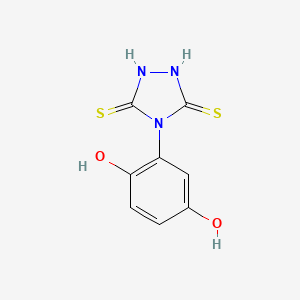

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
